1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
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Overview
Description
1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound used in scientific research for various purposes, such as drug development, medicinal chemistry, and organic synthesis. Its unique structure and properties make it a valuable tool for investigating new therapeutic agents and exploring novel chemical reactions.
Preparation Methods
The synthesis of 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves several steps. One common method includes the reaction of benzhydryl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine in the presence of a base to form the desired urea compound. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is widely used in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine. These compounds share a similar benzhydryl core but differ in their substituents and overall structure. The unique tetrahydro-2H-pyran-4-ylthioethyl group in this compound distinguishes it from other benzhydryl compounds, contributing to its specific properties and applications .
Properties
IUPAC Name |
1-benzhydryl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(22-13-16-26-19-11-14-25-15-12-19)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOEEMTKXCRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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